molecular formula C15H20N4O B6470054 N-tert-butyl-1-(4-cyanopyridin-3-yl)pyrrolidine-3-carboxamide CAS No. 2640867-11-2

N-tert-butyl-1-(4-cyanopyridin-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B6470054
CAS No.: 2640867-11-2
M. Wt: 272.35 g/mol
InChI Key: MAPDIKXJHBGTIN-UHFFFAOYSA-N
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Description

“N-tert-butyl-1-(4-cyanopyridin-3-yl)pyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a cyanopyridine group and a tert-butyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the cyanopyridine group, and the tert-butyl group . The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine ring, the cyanopyridine group, and the tert-butyl group . The pyrrolidine ring, for example, is known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and arrangement of its constituent groups . For example, the presence of the cyanopyridine group could influence its polarity and solubility .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Compounds containing pyrrolidine rings are of interest in drug discovery due to their wide range of biological activities . Therefore, future research could explore the potential uses of this compound in medicinal chemistry .

Properties

IUPAC Name

N-tert-butyl-1-(4-cyanopyridin-3-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)18-14(20)12-5-7-19(10-12)13-9-17-6-4-11(13)8-16/h4,6,9,12H,5,7,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPDIKXJHBGTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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